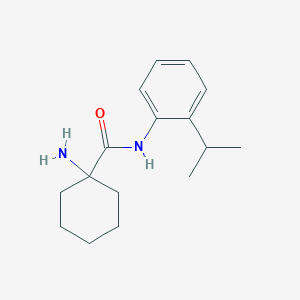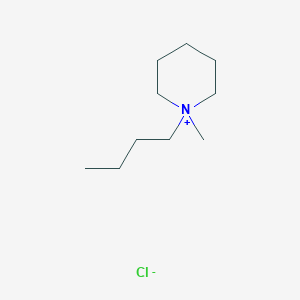
1-Butyl-1-methylpiperidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1-methylpiperidinium chloride is an ionic liquid composed of a piperidinium cation and a chloride anion. It is known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpiperidinium chloride can be synthesized through the reaction of 1-butylpiperidine with methyl chloride under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, followed by purification to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and drying to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-1-methylpiperidinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted piperidinium compounds .
Applications De Recherche Scientifique
1-Butyl-1-methylpiperidinium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-butyl-1-methylpiperidinium chloride exerts its effects is primarily through its ionic nature. The piperidinium cation interacts with various molecular targets, while the chloride anion can participate in ionic interactions and hydrogen bonding. These interactions facilitate the compound’s role as a solvent, catalyst, and stabilizing agent in different applications .
Comparaison Avec Des Composés Similaires
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Butyl-1-methylpiperidinium bromide
- 1-Ethyl-3-methylimidazolium chloride
Comparison: 1-Butyl-1-methylpiperidinium chloride stands out due to its higher thermal stability and ionic conductivity compared to similar compounds. Its unique combination of properties makes it particularly suitable for applications requiring high stability and conductivity .
Propriétés
Numéro CAS |
845790-13-8 |
|---|---|
Formule moléculaire |
C10H22ClN |
Poids moléculaire |
191.74 g/mol |
Nom IUPAC |
1-butyl-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C10H22N.ClH/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
OIMZVJUBJXJIQO-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+]1(CCCCC1)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


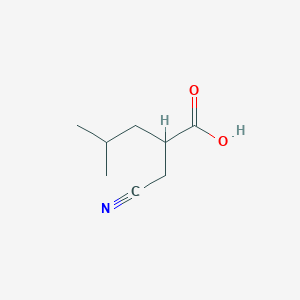

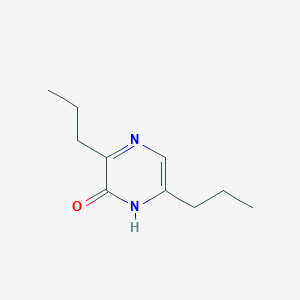
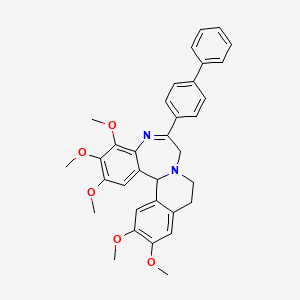

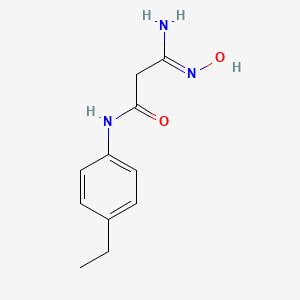

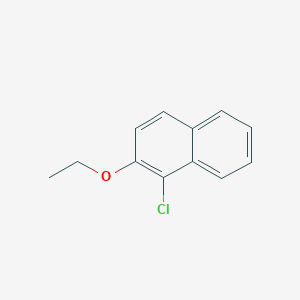
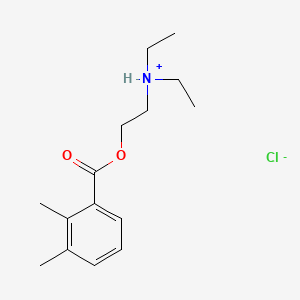
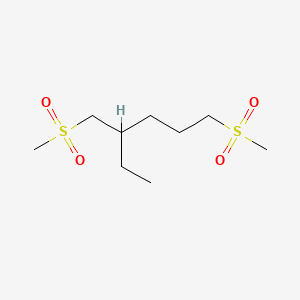
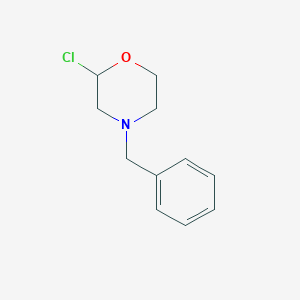
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
